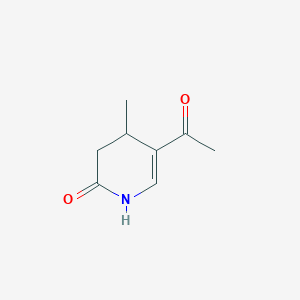

5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one

CAS No.: 681473-86-9

Cat. No.: VC16822279

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681473-86-9 |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 5-acetyl-4-methyl-3,4-dihydro-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C8H11NO2/c1-5-3-8(11)9-4-7(5)6(2)10/h4-5H,3H2,1-2H3,(H,9,11) |

| Standard InChI Key | KQNFWPZPMIRQPE-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(=O)NC=C1C(=O)C |

Introduction

5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one is a heterocyclic compound belonging to the pyridone family, characterized by its dihydropyridinone core structure. Compounds of this class are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and material sciences. The structure of this compound consists of a pyridinone ring substituted with an acetyl group at position 5 and a methyl group at position 4.

Synthesis Pathways

The synthesis of 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one typically involves multicomponent reactions (MCRs). These reactions are efficient and widely used for constructing complex heterocyclic frameworks.

Example Synthesis:

-

Starting Materials:

-

Acetylacetone

-

Ammonium acetate

-

Formaldehyde or other aldehydes

-

-

Reaction Conditions:

-

Reflux in ethanol or another polar solvent.

-

Catalysts such as p-toluenesulfonic acid or sodium acetate may be employed.

-

-

Mechanism:

-

The reaction proceeds via condensation, cyclization, and tautomerization steps to form the dihydropyridinone ring.

-

Pharmaceutical Potential

Pyridones, including derivatives like 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one, have been studied for their biological activities:

-

Antimicrobial Activity: Effective against bacterial and fungal strains.

-

Antioxidant Properties: Scavenging free radicals due to the electron-rich pyridone core.

-

Anti-inflammatory Applications: Potential inhibitors of enzymes like cyclooxygenase.

Material Science

The compound's conjugated system makes it a candidate for use in organic electronics or as a precursor for functionalized polymers.

Analytical Data

To confirm the identity and purity of 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one, several analytical techniques are employed:

| Method | Key Observations |

|---|---|

| NMR Spectroscopy | Proton (H) and Carbon (C) signals confirm substituent positions. |

| IR Spectroscopy | Peaks at ~1700 cm (C=O stretch) and ~3200 cm (N-H stretch). |

| Mass Spectrometry | Molecular ion peak at m/z = 153 confirms molecular weight. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume